N-Acetylsulfamethazine

Protein Binding Pharmacokinetics Metabolite Displacement

N-Acetylsulfamethazine (AcSMZ) is the primary acetylated metabolite of sulfamethazine, procured as a certified reference standard for applications where generic substitution is scientifically invalid. It exhibits a >2-fold lower protein binding Kd (0.031 mM vs. serum albumin) compared to the parent drug and nearly double the photodegradation rate (88–98% in 24 h). Mandatory for LC-MS/MS sulfonamide residue monitoring, veterinary withdrawal-period determination, and environmental fate modeling—acetylated metabolites constitute 22–32% of total sulfonamide load in surface waters. Order the ≥98% purity standard to ensure defensible quantification and regulatory compliance.

Molecular Formula C14H16N4O3S
Molecular Weight 320.37 g/mol
CAS No. 35255-37-9
Cat. No. B1200409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylsulfamethazine
CAS35255-37-9
SynonymsN-acetylsulfadimidine
N-acetylsulfamethazine
Molecular FormulaC14H16N4O3S
Molecular Weight320.37 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H16N4O3S/c1-9-8-10(2)17-14(16-9)18(11(3)19)22(20,21)13-6-4-12(15)5-7-13/h4-8H,15H2,1-3H3
InChIKeyVRYCOLRKKCBJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylsulfamethazine (CAS 35255-37-9) Chemical Profile and Procurement Considerations


N-Acetylsulfamethazine (AcSMZ), with CAS number 35255-37-9 and molecular formula C14H16N4O3S, is a synthetic sulfonamide compound that serves as the primary acetylated metabolite of the antibiotic sulfamethazine [1]. Chemically defined as N-((4-aminophenyl)sulfonyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide, this compound is a solid with a melting point >249°C (with decomposition) . It is sparingly soluble in DMSO and methanol, with a reported aqueous solubility of 1.15 mg/mL at 37°C . As a metabolite and potential impurity marker in pharmaceutical analysis, this compound is most commonly procured for use as a certified reference standard or analytical impurity standard in regulatory compliance testing [2].

Why N-Acetylsulfamethazine (35255-37-9) Cannot Be Substituted with Generic In-Class Sulfonamides in Critical Applications


Substituting N-Acetylsulfamethazine with the parent drug sulfamethazine or other sulfonamide analogs in analytical, environmental, or pharmacological studies introduces unacceptable variability due to fundamental differences in key performance attributes. The acetylated derivative exhibits distinct protein binding affinity, with a dissociation constant (Kd) that is more than twofold lower than that of sulfamethazine, leading to competitive displacement interactions that alter free drug concentrations [1]. Furthermore, the metabolite demonstrates significantly enhanced environmental photostability compared to the parent compound, with a degradation half-life of approximately 24 hours versus 6-8 hours for sulfamethazine under simulated sunlight [2]. These quantitative disparities in binding thermodynamics and environmental fate render generic substitution scientifically invalid for applications requiring precise quantification, fate-and-transport modeling, or accurate assessment of metabolic contributions.

N-Acetylsulfamethazine (35255-37-9): Comparative Performance Evidence Against Closest Analogs


Albumin Binding Affinity of N-Acetylsulfamethazine vs. Parent Sulfamethazine in Rabbit Serum

In a direct head-to-head competition study using rabbit serum and equilibrium dialysis, N4-acetylsulfamethazine (AcSMZ) demonstrated a significantly higher affinity for serum albumin compared to the parent drug sulfamethazine (SMZ) [1]. The dissociation constant (Kd) for AcSMZ was measured at 0.031 mM (±0.002), while SMZ exhibited a Kd of 0.078 mM (±0.006), representing a 60.3% lower Kd value for the acetylated metabolite [1]. This indicates that AcSMZ binds more tightly to albumin and can competitively displace SMZ, altering its free fraction.

Protein Binding Pharmacokinetics Metabolite Displacement

Environmental Photostability of N-Acetylsulfamethazine Compared to Parent Sulfamethazine

Under simulated sunlight irradiation, N-Acetylsulfamethazine exhibits markedly different photodegradation kinetics compared to its parent compound, sulfamethazine [1]. After 24 hours of exposure, sulfamethazine was degraded by only 52%, whereas N4-acetylsulfamethazine underwent 88-98% degradation during the same period [1]. This corresponds to a substantially shorter photolytic half-life for the acetylated metabolite, indicating a different environmental persistence profile.

Environmental Fate Photodegradation Persistence

Sex-Dependent Urinary Excretion Profile of N-Acetylsulfamethazine in Rats

Following oral administration of 20 mg/kg sulfamethazine to rats, the metabolic profile in 24-hour collected urine showed that N4-acetylsulfamethazine was the quantitatively dominant metabolite [1]. Furthermore, a statistically significant sex difference was observed in the elimination capacity for this metabolite, with male rats exhibiting a faster elimination half-life than female rats (P<0.05) [1]. This indicates that the metabolite's pharmacokinetic behavior is not only compound-specific but also subject to biological variables not captured by the parent drug alone.

Metabolism Excretion Sex Differences

Environmental Prevalence of N-Acetylsulfamethazine as a Dominant Acetylated Sulfonamide in Surface Waters

In a comprehensive LC-MS/MS survey of urban rivers in Beijing, N-acetylsulfamethazine was identified as one of the predominant acetylated sulfonamide transformation products, alongside N-acetylsulfamethoxazole and N-acetylsulfapyridine [1]. Importantly, sulfonamide transformation products as a class accounted for 22–32% of the total sulfonamide-related analyte concentration in the water samples [1]. This finding confirms that acetylated metabolites are not trace contaminants but represent a substantial fraction of the total environmental load, and their distribution is compound-specific, mirroring acetylation efficiencies in biological metabolism [1].

Environmental Monitoring Transformation Products Water Pollution

Optimal Research and Industrial Use Cases for N-Acetylsulfamethazine (35255-37-9)


Certified Reference Standard for Pharmacokinetic and Drug Interaction Studies

In preclinical and clinical pharmacokinetic investigations, N-Acetylsulfamethazine must be used as a certified reference standard to accurately quantify its concentration in plasma or serum, due to its high-affinity binding to serum albumin (Kd = 0.031 mM) which can competitively displace the parent drug sulfamethazine [1]. Using the parent drug as a surrogate is invalid; accurate assessment of free drug fractions and potential drug-drug interactions at the protein-binding level requires direct measurement of the metabolite using this specific analytical standard.

Environmental Fate and Transport Modeling for Regulatory Risk Assessment

For environmental risk assessments of veterinary sulfonamide use, N-Acetylsulfamethazine is essential. The compound exhibits a photodegradation rate (88-98% in 24h) that is nearly double that of the parent drug (52%) [2], and its acetylated metabolites constitute 22-32% of the total sulfonamide load in surface waters [3]. Reliable fate-and-transport models, as well as regulatory compliance monitoring for water quality, require the use of this compound as a primary analytical target, not as an optional inclusion.

Food Safety Residue Depletion Studies in Poultry and Livestock

In the development and validation of veterinary drug withdrawal periods, N-Acetylsulfamethazine is a critical analyte. As the major urinary and tissue metabolite of sulfamethazine, its depletion profile in edible tissues and waste (e.g., poultry manure and feathers) must be characterized independently from the parent drug [4]. The metabolite's own elimination kinetics, which are subject to sex-dependent variation [5], dictate its residue persistence. Accurate quantification using an N-Acetylsulfamethazine standard is a prerequisite for establishing safe withdrawal intervals and ensuring compliance with maximum residue limits (MRLs).

Analytical Method Development for Multi-Residue LC-MS/MS Screening

Due to its confirmed prevalence as a dominant acetylated transformation product in environmental water samples [3], N-Acetylsulfamethazine is a mandatory inclusion in any comprehensive LC-MS/MS method designed for monitoring sulfonamide contamination. Method validation parameters—including linearity, recovery, matrix effects, and limits of quantification—must be established specifically for this compound. Substituting the method's performance for sulfamethazine is not analytically defensible given the significant differences in ionization efficiency and chromatographic retention behavior between the parent drug and its acetylated metabolite.

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